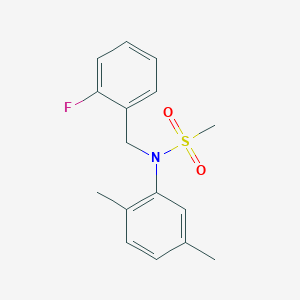

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DB844, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DB844 belongs to the family of sulfonamide compounds, which have been extensively studied for their antibacterial, antifungal, and antiviral properties. In recent years, DB844 has emerged as a promising candidate for the treatment of parasitic infections, particularly leishmaniasis, a neglected tropical disease that affects millions of people worldwide.

Wirkmechanismus

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide exerts its antileishmanial activity by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for the synthesis of DNA. DHFR-TS is a validated drug target in leishmaniasis, and N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to have potent activity against different Leishmania species, including drug-resistant strains.

Biochemical and Physiological Effects

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life in vivo. In preclinical studies, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has demonstrated good efficacy and tolerability, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages as a tool compound for studying the biology of Leishmania parasites. It has a well-defined mechanism of action and has been shown to be effective against different Leishmania species, including drug-resistant strains. However, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has some limitations as a research tool, including its cost, which may limit its availability for some research groups.

Zukünftige Richtungen

Several future directions can be envisioned for N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide research. One possible direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of combination therapies that can enhance the efficacy of N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide and reduce the risk of drug resistance. Additionally, N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide could be used as a tool compound to study the biology of Leishmania parasites and to identify new drug targets for the treatment of leishmaniasis.

Synthesemethoden

The synthesis of N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-fluorobenzyl chloride to obtain N-(2-fluorobenzyl)-2,5-dimethylphenylamine. The final step involves the reaction of N-(2-fluorobenzyl)-2,5-dimethylphenylamine with methanesulfonyl chloride to produce N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of leishmaniasis, a parasitic disease caused by the protozoan parasite of the Leishmania genus. Leishmaniasis is a neglected tropical disease that affects millions of people worldwide, particularly in developing countries. Current treatments for leishmaniasis are limited, and there is an urgent need for new and effective drugs.

Eigenschaften

Molekularformel |

C16H18FNO2S |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C16H18FNO2S/c1-12-8-9-13(2)16(10-12)18(21(3,19)20)11-14-6-4-5-7-15(14)17/h4-10H,11H2,1-3H3 |

InChI-Schlüssel |

GLVLSSZNTVHYRE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)

![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)

![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)